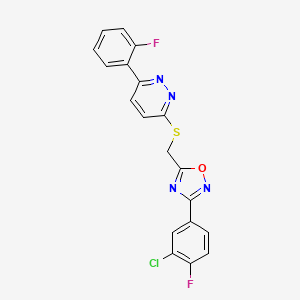

3-(3-Chlor-4-fluorphenyl)-5-(((6-(2-fluorphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

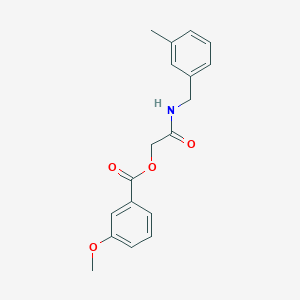

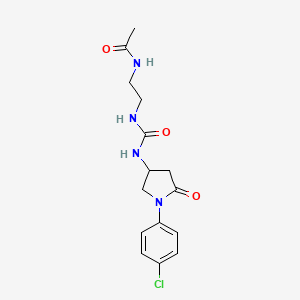

The compound "3-(3-Chloro-4-fluorophenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" is a heterocyclic compound that belongs to the 1,3,4-oxadiazole family. This class of compounds has been the subject of research due to their potential pharmacological properties. The presence of the 3-chloro-4-fluorophenyl and 2-fluorophenyl groups suggests that the compound may exhibit significant biological activity, as these substituents are often associated with enhanced pharmacological effects.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported through multistep reactions starting from halogenated benzoic acids. Specifically, a series of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazoles were synthesized from 3-chloro-2-fluoro benzoic acid, indicating that similar synthetic routes could be applicable for the compound . The synthesis involves the formation of the oxadiazole ring and subsequent introduction of various aryl groups, which could be adapted to incorporate the pyridazinylthio moiety present in the target compound.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The substituents on the ring, such as the chloro, fluoro, and thiomethyl groups, can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be explored through their interactions with various reagents. For instance, the presence of activating methylene groups in some oxadiazole derivatives allows for specific reactions with aryldiazonium chlorides and aromatic aldehydes, leading to the formation of hydrazono derivatives and other heterocyclic compounds . The compound may also undergo similar reactions due to the presence of reactive functional groups, which could be exploited to generate a range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The halogen substituents, such as chloro and fluoro groups, can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, which provide insights into their purity, molecular weight, and structural conformation . The biological activities of these compounds, including anti-convulsant and anti-inflammatory effects, have been supported by in silico molecular docking studies, suggesting that they could be good inhibitors of enzymes like cyclooxygenase-2 and voltage-gated sodium channels .

Wissenschaftliche Forschungsanwendungen

- Studien haben seine Auswirkungen auf Krebszelllinien, Hemmung des Tumorwachstums und Induktion der Apoptose untersucht .

- Untersuchungen seines Wirkmechanismus könnten neue Ziele für die Behandlung entzündlicher Erkrankungen aufzeigen .

- Studien haben seine Wirksamkeit gegen Bakterien, Pilze und sogar arzneimittelresistente Stämme bewertet. Weitere Forschung könnte zu neuen antimikrobiellen Wirkstoffen führen .

- Tiermodelle und in-vitro-Studien haben Einblicke in seine Auswirkungen auf die neuronale Gesundheit und den oxidativen Stress gegeben .

- Enzyme, die mit Entzündungen, Zellproliferation oder Neurotransmission zusammenhängen, könnten potenzielle Kandidaten sein .

Antitumor-Eigenschaften

Anti-inflammatorische Aktivität

Antimikrobielle Anwendungen

Neuroprotektive Effekte

Inhibitor von Enzymen und Rezeptoren

Photophysikalische Eigenschaften

Eigenschaften

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF2N4OS/c20-13-9-11(5-6-15(13)22)19-23-17(27-26-19)10-28-18-8-7-16(24-25-18)12-3-1-2-4-14(12)21/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWDRNJEOGUANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)

![2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2517503.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/no-structure.png)